molecular formula C20H21ClN4O2 B4913589 4-(azepan-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride

4-(azepan-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride

Cat. No.: B4913589
M. Wt: 384.9 g/mol
InChI Key: DPXDKKHMMNHZEY-UHFFFAOYSA-N
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Description

4-(azepan-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.

    Substitution with Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be added through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azepane ring or the nitrophenyl group.

    Reduction: Reduction reactions can be used to modify the nitro group to an amine group.

    Substitution: Various substitution reactions can occur, especially on the quinazoline core and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-NH2) are commonly used.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted quinazolines and phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use in drug development for its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(azepan-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The azepane ring and nitrophenyl group may enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Similar Compounds

    4-(azepan-1-yl)-2-phenylquinazoline: Lacks the nitro group, potentially less reactive.

    4-(piperidin-1-yl)-2-(4-nitrophenyl)quinazoline: Contains a piperidine ring instead of azepane, may have different biological activity.

    2-(4-nitrophenyl)quinazoline: Lacks the azepane ring, simpler structure.

Uniqueness

4-(azepan-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride is unique due to the combination of the azepane ring and nitrophenyl group on the quinazoline core, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(azepan-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2.ClH/c25-24(26)16-11-9-15(10-12-16)19-21-18-8-4-3-7-17(18)20(22-19)23-13-5-1-2-6-14-23;/h3-4,7-12H,1-2,5-6,13-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXDKKHMMNHZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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